

BMS-986115 and Tumor Angiogenesis: A Technical Guide

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Compound of Interest		
Compound Name:	BMS-986115	
Cat. No.:	B606283	Get Quote

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Introduction

BMS-986115 is an orally bioavailable, potent, and selective small-molecule inhibitor of gamma-secretase, a critical enzyme in the Notch signaling pathway.[1] The Notch signaling cascade is a highly conserved pathway that plays a pivotal role in cell fate determination, proliferation, and survival.[2] Dysregulation of this pathway is implicated in various cancers, contributing to the maintenance of cancer stem cells and the promotion of tumor angiogenesis.[2][3] This technical guide provides an in-depth overview of the core principles of **BMS-986115**'s mechanism of action and its implications for tumor angiogenesis, supported by preclinical and clinical data where available.

Mechanism of Action: Inhibition of Notch Signaling

BMS-986115 exerts its therapeutic effect by targeting gamma-secretase, a multi-protein complex responsible for the intramembranous cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4).[2] In the canonical Notch signaling pathway, ligand binding to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with other transcriptional regulators to activate the expression of downstream target genes, such as those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.



By inhibiting gamma-secretase, **BMS-986115** prevents the release of NICD, thereby blocking the downstream signaling cascade. This inhibition of Notch signaling has been shown to be a promising anti-cancer strategy due to its role in both tumor cell proliferation and the tumor microenvironment, including angiogenesis.[2][3]

The Role of Notch Signaling in Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and metastasis. The process is tightly regulated by a balance of pro- and anti-angiogenic factors. The Notch signaling pathway is a key regulator of vascular development and angiogenesis.

In the context of tumor angiogenesis, the interaction between vascular endothelial growth factor (VEGF) and Notch signaling is critical. VEGF promotes the proliferation and migration of endothelial cells, the building blocks of blood vessels. Specifically, VEGF signaling in endothelial cells leads to the upregulation of the Notch ligand Delta-like 4 (DLL4). DLL4 on one endothelial cell then activates Notch receptors on adjacent endothelial cells. This lateral inhibition mechanism is crucial for the proper patterning of new blood vessels, determining the "tip" and "stalk" cell phenotypes. Tip cells lead the migrating sprout, while stalk cells proliferate to form the vessel lumen.

Disruption of Notch signaling, for instance by gamma-secretase inhibitors like **BMS-986115**, can lead to a dysregulated and non-productive angiogenesis. The inhibition of Notch signaling can result in an overabundance of tip cells and excessive, chaotic sprouting of blood vessels that are often immature and non-functional. This can lead to reduced tumor perfusion and, consequently, inhibit tumor growth.

Preclinical and Clinical Data

While specific preclinical data on the direct anti-angiogenic effects of **BMS-986115** are not extensively published, the known mechanism of action through Notch inhibition allows for inferences based on studies of other gamma-secretase inhibitors. Nonclinical experiments have shown that **BMS-986115** has anti-tumor activity in various solid tumor xenograft models.

[2]



A multi-arm Phase I clinical trial (NCT01986218) of **BMS-986115** in patients with advanced solid tumors has been completed.[2] The study established the safety, tolerability, and maximum tolerated dose (MTD) of the compound. While the primary endpoints were safety-focused, the study also reported that some patients achieved stable disease for more than six months, and target inhibition of Notch pathway-related genes was observed.[2]

Quantitative Data Summary

The following table summarizes key data from the Phase I clinical trial of **BMS-986115** and preclinical data for the closely related pan-Notch inhibitor, BMS-906024. It is important to note that direct quantitative data on the anti-angiogenic effects of **BMS-986115** from preclinical studies are not publicly available.



Parameter	Compound	Value	Context	Source
Clinical Trial Data				
Phase I Trial Identifier	BMS-986115	NCT01986218	Advanced Solid Tumors	[2]
Maximum Tolerated Dose (MTD) - Arm A	BMS-986115	1.5 mg daily	Continuous daily dosing	[2]
Most Frequent Treatment- Related Adverse Events	BMS-986115	Diarrhea (72%), Hypophosphate mia (64%), Nausea (61%)	Phase I Clinical Trial	[2]
Stable Disease (>6 months)	BMS-986115	5 out of 36 patients	Phase I Clinical Trial	[2]
Preclinical Data				
IC50 for Notch1	BMS-906024	1.6 nM	In vitro assay	
IC50 for Notch2	BMS-906024	0.7 nM	In vitro assay	_
IC50 for Notch3	BMS-906024	3.4 nM	In vitro assay	_
IC50 for Notch4	BMS-906024	2.9 nM	In vitro assay	_
IC50 for TALL-1 (Leukemia cell line)	BMS-906024	~4 nM	Cell proliferation assay	-
IC50 for MDA- MB-468 (Breast cancer cell line)	BMS-906024	~4 nM	Cell proliferation assay	_

Experimental Protocols for Assessing Anti- Angiogenic Effects



The following are detailed methodologies for key experiments that can be utilized to evaluate the anti-angiogenic properties of compounds like **BMS-986115**.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Basement Membrane Extract (BME), such as Matrigel
- 24-well tissue culture plates
- Test compound (BMS-986115) at various concentrations
- Vehicle control (e.g., DMSO)
- Calcein AM (for fluorescent visualization)
- Inverted microscope with imaging capabilities

Protocol:

- Thaw BME on ice overnight at 4°C.
- Pre-cool a 24-well plate and pipette tips at 4°C.
- Coat the wells of the 24-well plate with a thin layer of BME (approximately 250 μL/well).
- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Harvest HUVECs and resuspend them in endothelial cell growth medium containing the test compound (BMS-986115) at desired concentrations or vehicle control.



- Seed the HUVECs onto the solidified BME at a density of 1.5 x 10⁴ to 2.5 x 10⁴ cells per well.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
- (Optional) For fluorescent imaging, label the cells with Calcein AM prior to imaging.
- Visualize and capture images of the tube-like structures using an inverted microscope.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.

Materials:

- Basement Membrane Extract (BME), such as Matrigel
- Pro-angiogenic factor (e.g., VEGF or bFGF)
- Test compound (BMS-986115)
- Vehicle control
- Immunocompromised mice (e.g., nude or SCID mice)
- Syringes and needles
- · Surgical tools
- Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

Thaw BME on ice.



- Mix the BME with a pro-angiogenic factor and either the test compound (BMS-986115) or vehicle control. Keep the mixture on ice.
- Anesthetize the mice according to approved animal care protocols.
- Subcutaneously inject 0.5 mL of the BME mixture into the flank of each mouse. The BME will
 form a solid plug at body temperature.
- Administer the test compound or vehicle systemically to the mice according to the desired dosing schedule.
- After a predetermined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
- Quantify angiogenesis by:
 - Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a hemoglobin assay kit. The amount of hemoglobin is proportional to the extent of vascularization.
 - Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker such as anti-CD31 to visualize the blood vessels. Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area.

Visualizations: Signaling Pathways and Experimental Workflows Signaling Pathway





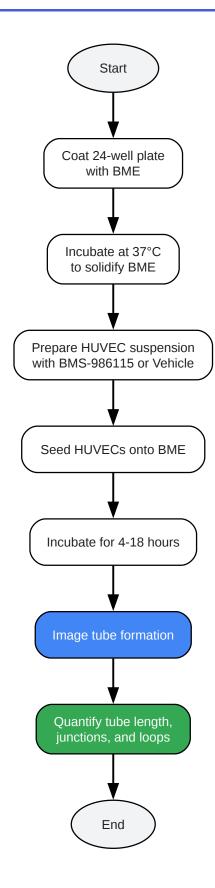
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Caption: Mechanism of Action of ${\bf BMS\text{-}986115}$ in Inhibiting Tumor Angiogenesis.

Experimental Workflow: In Vitro Tube Formation Assay



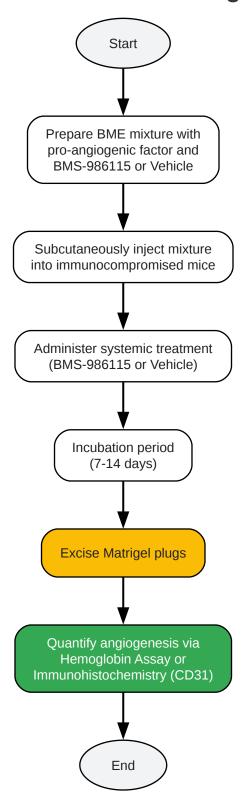


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Caption: Workflow for the In Vitro Endothelial Cell Tube Formation Assay.



Experimental Workflow: In Vivo Matrigel Plug Assay



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Caption: Workflow for the In Vivo Matrigel Plug Angiogenesis Assay.

Conclusion

BMS-986115, as a potent gamma-secretase inhibitor, holds promise as an anti-cancer agent through its multifaceted mechanism of action that includes the disruption of tumor angiogenesis. By inhibiting the Notch signaling pathway, BMS-986115 is expected to interfere with the proper formation of new blood vessels within the tumor microenvironment, leading to a less functional and disorganized vasculature that cannot sustain tumor growth. While direct preclinical evidence for the anti-angiogenic effects of BMS-986115 is still emerging, the well-established role of Notch signaling in angiogenesis provides a strong rationale for its activity in this process. Further preclinical studies employing the assays detailed in this guide will be crucial to fully elucidate and quantify the anti-angiogenic potential of BMS-986115. The clinical data gathered so far support its biological activity and provide a foundation for its continued development.

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